

Introduction: The Significance of Hexaphenyldisilane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Hexaphenyldisilane**

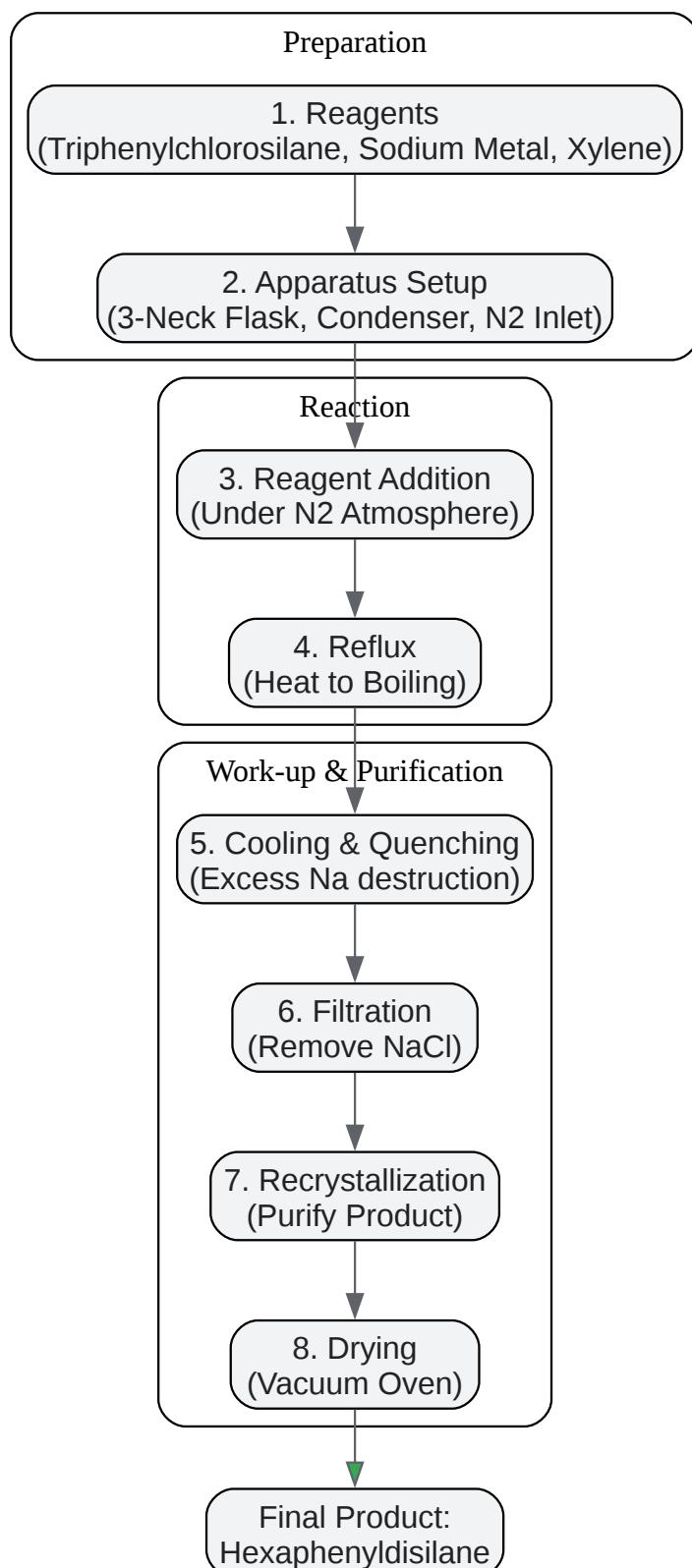
Cat. No.: **B072473**

[Get Quote](#)

Hexaphenyldisilane, also known as 1,1,1,2,2,2-hexaphenyldisilane, is a cornerstone organosilicon compound characterized by a direct silicon-silicon bond, with each silicon atom bonded to three phenyl rings.[1][2] This sterically hindered yet remarkably stable white crystalline solid serves as a critical precursor and model compound in organosilicon chemistry.[3] Its structure, featuring a Si-Si bond length of approximately 2.38 Å, provides a unique platform for studying the properties of silicon-silicon single bonds.[4][5] Understanding its synthesis and characterization is fundamental for applications ranging from precursors for silicon-based polymers to reagents in advanced organic synthesis.[6]

Synthesis: Reductive Coupling of Triphenylchlorosilane

The most robust and widely adopted method for preparing **hexaphenyldisilane** is the Wurtz-Fittig type reductive coupling of triphenylchlorosilane using an alkali metal, typically sodium. This method is effective due to the high electropositivity of sodium, which readily reduces the silicon-halide bond.


Underlying Mechanism and Rationale

The reaction proceeds via the reduction of triphenylchlorosilane by sodium metal. While the exact mechanism can be complex, it is generally understood to involve the formation of a highly reactive triphenylsilyl intermediate. Two triphenylsilyl radicals or a related silyl anion species can then couple to form the new, stable silicon-silicon bond of **hexaphenyldisilane**.

Causality Behind Experimental Design:

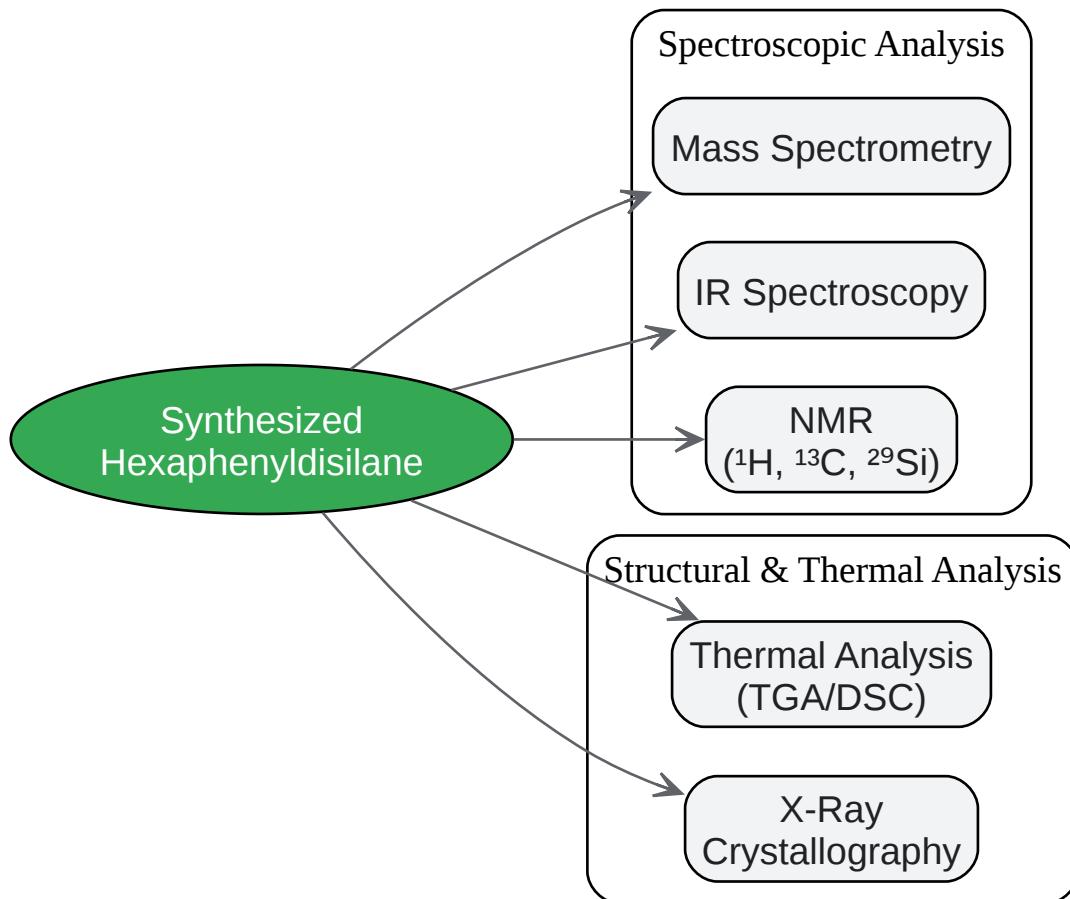
- **Inert Atmosphere:** The use of sodium metal necessitates a strictly anhydrous and oxygen-free environment (e.g., nitrogen or argon). Sodium reacts violently with water and rapidly oxidizes in air, which would quench the reaction and pose a significant safety hazard.
- **Solvent Choice:** A high-boiling, non-protic solvent such as xylene or toluene is crucial. The elevated temperature is required to overcome the activation energy of the reaction and ensure a practical reaction rate. The solvent must also be inert to the highly reactive sodium metal.
- **Purification Strategy:** The primary byproduct is sodium chloride (NaCl), which is insoluble in the organic solvent and can be easily removed by filtration. The final product is purified by recrystallization, leveraging the difference in solubility between **hexaphenylidisilane** and any minor organic byproducts.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **hexaphenyldisilane**.

Detailed Experimental Protocol


This protocol is a self-validating system; successful synthesis will yield a product whose analytical data matches the characterization data provided in Section 3.

- **Apparatus Setup:** Assemble a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.
- **Reagent Preparation:** In the flask, place finely cut sodium metal (2.2 equivalents) in anhydrous xylene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
- **Reaction:** Allow the sodium dispersion to cool slightly. In a separate flask, dissolve triphenylchlorosilane (1.0 equivalent) in anhydrous xylene.^[7] Add this solution dropwise to the stirred sodium dispersion under a positive pressure of nitrogen.
- **Reflux:** After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The mixture will typically become cloudy as sodium chloride precipitates.
- **Work-up:** Cool the reaction mixture to room temperature. Cautiously add isopropanol or ethanol to the flask to quench any unreacted sodium metal. This should be done slowly and behind a safety shield.
- **Isolation:** Add water to dissolve the sodium chloride. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter the solution and remove the xylene under reduced pressure. The resulting crude solid is then recrystallized from a suitable solvent system (e.g., toluene or a xylene/ethanol mixture) to yield pure **hexaphenyldisilane** as white crystals.^[3]
- **Drying:** Dry the purified crystals in a vacuum oven to remove any residual solvent. The melting point of the pure product should be sharp, around 358-360 °C.^[8]

Comprehensive Characterization

Characterization is essential to confirm the identity, purity, and structure of the synthesized **hexaphenyldisilane**. The following techniques provide a complete analytical profile.

Characterization Workflow Diagram

[Click to download full resolution via product page](#)

Caption: The multi-technique workflow for **hexaphenyldisilane** characterization.

X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.^{[9][10]} It is the gold standard for confirming the Si-Si bond formation and determining precise bond lengths, bond angles, and the conformation of the phenyl rings.

Protocol for Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation or slow cooling.^[11]

- Dissolve the purified **hexaphenyldisilane** in a minimum amount of a hot solvent like toluene.
- Allow the solution to cool to room temperature undisturbed over several hours to days.
- Alternatively, leave the saturated solution in a loosely capped vial to allow for slow evaporation of the solvent.
- Carefully select a well-formed, defect-free crystal for analysis.[\[10\]](#)

Key Crystallographic Data: The crystal structure of **hexaphenyldisilane** has been determined and reported.[\[4\]](#)[\[5\]](#)

Parameter	Value	Reference
Crystal System	Orthorhombic	[4] [5]
Space Group	P2 ₁ 2 ₁ 2 ₁	[1] [4] [5]
a (Å)	20.2889	[1] [4]
b (Å)	16.9602	[1] [4]
c (Å)	8.5506	[1] [4]
Si-Si Bond Length (Å)	2.38	[4] [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure in solution by probing the local chemical environments of the hydrogen, carbon, and silicon nuclei.[\[12\]](#)[\[13\]](#)

Nucleus	Expected Chemical Shift (ppm)	Rationale
¹ H NMR	~7.0 - 7.6	Complex multiplet corresponding to the 30 aromatic protons of the six phenyl groups.
¹³ C NMR	~127 - 138	Multiple signals in the aromatic region corresponding to the different carbon environments (ipso, ortho, meta, para) of the phenyl rings. [1]
²⁹ Si NMR	~ -20 to -25	A single resonance characteristic of a silicon atom in a disilane environment, bonded to another silicon and three phenyl groups. [12]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.[\[14\]](#) For **hexaphenyldisilane**, the spectrum is dominated by the vibrations of the phenyl groups.

Frequency Range (cm ⁻¹)	Assignment
3000 - 3100	Aromatic C-H stretching vibrations. [14]
1400 - 1600	Aromatic C=C ring stretching vibrations.
690 - 770	Strong bands due to C-H out-of-plane bending for monosubstituted benzene rings. [14]
~1100	Si-Ph (silicon-phenyl) stretching vibration.

An evaluated IR spectrum for **hexaphenyldisilane** is available in the Coblenz Society's collection, confirming these assignments.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide insight into its stability and fragmentation patterns.[\[15\]](#)[\[16\]](#)

m/z Value	Assignment
518.8	$[M]^+$, the molecular ion, corresponding to the molecular formula $C_{36}H_{30}Si_2$. [1] [2]
259	$[M/2]^+$ or $[Si(C_6H_5)_3]^+$, a very prominent peak resulting from the homolytic or heterolytic cleavage of the central Si-Si bond. This is a characteristic fragmentation for disilanes. [1]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of the compound.

Parameter	Value	Technique
Melting Point	~358-360 °C	DSC/Melting Point Apparatus [8]
Decomposition Temp.	> 400 °C	TGA [17]

The high melting and decomposition temperatures are indicative of the compound's significant thermal stability.

Safety and Handling

- **Hexaphenyldisilane:** Harmful if swallowed or in contact with skin.[\[1\]](#) Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- **Triphenylchlorosilane:** Corrosive. Causes skin and eye burns. Reacts with moisture to release HCl. Handle in a fume hood.

- Sodium Metal: Highly reactive and flammable. Reacts violently with water. Must be handled under an inert atmosphere or a layer of mineral oil. All work should be conducted in a fume hood, away from water sources.

Conclusion

The synthesis of **hexaphenyldisilane** via Wurtz-Fittig coupling of triphenylchlorosilane is a classic and reliable method in organosilicon chemistry. This guide provides the necessary procedural details and, more importantly, the rationale behind them. The successful synthesis is validated through a comprehensive suite of analytical techniques, with X-ray crystallography providing the ultimate structural proof. By following this integrated approach of synthesis and characterization, researchers can confidently prepare and verify this important molecule for further study and application.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74059, **Hexaphenyldisilane**.
- Bernert, T., et al. (2014). Determination of the Crystal Structure of **Hexaphenyldisilane** from Powder Diffraction Data and Its Thermodynamic Properties. *Crystal Growth & Design*, 14(6), 2937–.
- ChemBK (2024). **Hexaphenyldisilane**.
- NIST (National Institute of Standards and Technology). Disilane, hexaphenyl-. NIST Chemistry WebBook, SRD 69.
- Defense Technical Information Center (1992). Reductive Coupling of Chlorosilanes with Lithium.
- Gilman, H., & Lichtenwalter, G. D. (1959). Preparation and Properties of Hexaaryldisilanes. *Journal of the American Chemical Society*, 81(20), 5420–5422.
- The Royal Society of Chemistry. Supporting Information for a publication containing NMR spectra of **hexaphenyldisilane**.
- Organic Syntheses. General experimental procedures.
- Tulane University (2010). X-Ray Crystallography.
- Bernert, T., et al. (2014). Determination of the Crystal Structure of **Hexaphenyldisilane** from Powder Diffraction Data and Its Thermodynamic Properties. ACS Publications.
- Iowa State University (1995). Novel disilane-induced radical reactions with diphenylacetylene.
- MDPI (2021). Thermal Analysis of Parylene Thin Films for Barrier Layer Applications.
- University of Colorado Boulder. Spectroscopy: Infrared Spectra.

- University of Florida, Center for X-ray Crystallography. Tutorials - How to Grow Crystals.
- Wiberg, N., et al. (2020). Syntheses and Molecular Structures of Liquid Pyrophoric Hydridosilanes. *ChemistryOpen*, 9(7), 762-771.
- Lin, S., et al. (2023). Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-based Reactive Intermediates in Organic Synthesis. *ACS Catalysis*, 13(1), 24-38.
- ResearchGate (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions.
- Juneja, S., et al. (2018). Study of Infra-red Spectroscopy on Bonding Environment and Structural Properties of Nanocrystalline Silicon Thin Films Grown by VHF-PECVD Process. *Silicon*.
- Martin, G. E., & Crouch, R. C. (2011). X-Ray Crystallography of Chemical Compounds. *Journal of Chemical and Pharmaceutical Research*, 3(4), 11-21.
- Reich, H. J. *Organic Chemistry Data - 13C NMR Chemical Shifts*.
- Sajewicz, M., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. *Molecules*, 28(9), 3894.
- Wikipedia. X-ray crystallography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Hexaphenyldisilane | C₃₆H₃₀Si₂ | CID 74059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disilane, hexaphenyl- [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HEXAPHENYLDISILANE | 1450-23-3 [chemicalbook.com]
- 7. Triphenylchlorosilane | CymitQuimica [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. rsc.org [rsc.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. gacbe.ac.in [gacbe.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Thermal Analysis of Parylene Thin Films for Barrier Layer Applications [mdpi.com]
- To cite this document: BenchChem. [Introduction: The Significance of Hexaphenyldisilane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072473#hexaphenyldisilane-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com